molecular formula C17H12Cl4O3 B14065355 Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester CAS No. 100821-63-4

Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester

Cat. No.: B14065355
CAS No.: 100821-63-4
M. Wt: 406.1 g/mol
InChI Key: ZXIDFBXCWNYRSS-UHFFFAOYSA-N
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Description

Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester is a synthetic organic compound featuring two distinct functional groups:

  • 9H-Fluoren-9-ylmethyl (Fm) group: A bulky aromatic moiety commonly used as a protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
  • 1,2,2,2-Tetrachloroethyl group: A halogenated alkyl group known for its electron-withdrawing properties, which enhance the reactivity of ester bonds in nucleophilic substitution or elimination reactions .

This compound is structurally related to active esters (e.g., pentafluorophenyl or trichlorophenyl esters), which are widely employed in coupling reactions for amide bond formation.

Properties

CAS No.

100821-63-4

Molecular Formula

C17H12Cl4O3

Molecular Weight

406.1 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl carbonate

InChI

InChI=1S/C17H12Cl4O3/c18-15(17(19,20)21)24-16(22)23-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2

InChI Key

ZXIDFBXCWNYRSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester typically involves the reaction of fluorenylmethanol with tetrachloroethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .

Scientific Research Applications

Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester involves its interaction with specific molecular targets. The fluorenylmethyl group can intercalate into DNA, affecting gene expression and protein synthesis. The tetrachloroethyl ester group can undergo hydrolysis to release active intermediates that interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Key Functional Groups Molecular Weight Key Applications Reactivity Notes
Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester Fm + Tetrachloroethyl ester ~400 (estimated) Peptide synthesis (hypothesized) High stability, steric hindrance
Carbonic acid, pentafluorophenyl 1,2,2,2-tetrachloroethyl ester Pentafluorophenyl + Tetrachloroethyl ester 387.38 Coupling reagent in organic synthesis High electrophilicity, low steric hindrance
Carbonochloridic acid, 9H-fluoren-9-ylmethyl ester Fm + Chloroformate 282.34 Intermediate in polymer chemistry Reactive toward nucleophiles (e.g., amines)
2-Chloro-9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester (Chlorflurecol methyl ester) Fluorene + Chloro + Methyl ester 318.76 Plant growth regulation Hydrolytic stability in acidic media
Key Observations:
  • Electrophilic Reactivity: The tetrachloroethyl group in the target compound enhances electrophilicity compared to non-halogenated esters (e.g., methyl or ethyl esters). However, its reactivity is lower than pentafluorophenyl esters due to steric shielding by the Fm group .
  • Stability : The Fm group confers stability under basic conditions, making the compound suitable for stepwise synthesis workflows, unlike simpler esters that may hydrolyze prematurely .

Comparison with Fluorenylmethyl Carbamates

Fluorenylmethyl carbamates (e.g., carbamic acid, N-(2-aminoethyl)-, 9H-fluoren-9-ylmethyl ester ) share the Fm protecting group but differ in their core structure (carbamate vs. carbonate).

Table 2: Carbamate vs. Carbonate Esters
Property Carbonic Acid Ester (Target Compound) Carbamic Acid Ester (e.g., )
Bond Type O-CO-O linkage NH-CO-O linkage
Stability in Acid Stable Labile (Fm removal at pH ~20% TFA)
Applications Hypothesized: Coupling reactions Peptide synthesis (amine protection)
Key Observations:
  • The carbonate ester’s O-CO-O linkage is less prone to hydrolysis than the carbamate’s NH-CO-O bond, suggesting broader utility in harsh reaction conditions .

Comparison with Halogenated Pesticide Esters

Several agrochemicals feature tetrachloroethyl groups but lack the Fm moiety:

  • 1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene : A methoxychlor impurity with insecticidal properties .
  • O,O-Diethyl O-(1,2,2,2-tetrachloroethyl)phosphorothioate (Chlorethoxyfos): A organophosphate insecticide .
Key Observations:

    Biological Activity

    Carbonic acid, 9H-fluoren-9-ylmethyl 1,2,2,2-tetrachloroethyl ester (CAS: 100821-63-4) is a synthetic compound characterized by its unique structure that includes a fluorenyl moiety and multiple chlorine substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

    The molecular formula of this compound is C17H12Cl4O3C_{17}H_{12}Cl_4O_3, reflecting its complex structure. The presence of multiple chlorine atoms suggests potential reactivity and biological activity, particularly in relation to its interaction with biological systems.

    PropertyValue
    Molecular FormulaC17H12Cl4O3
    Molecular Weight385.04 g/mol
    CAS Number100821-63-4
    StructureChemical Structure

    Research indicates that compounds with similar structures often exhibit various biological activities, including:

    • Antimicrobial Properties : Halogenated compounds are known for their antimicrobial effects. The presence of chlorine may enhance the ability of this ester to inhibit microbial growth.
    • Cytotoxicity : Studies on related chlorinated compounds show potential cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis or disruption of cellular metabolism.

    Case Studies

    • Antimicrobial Activity : A study examined the antimicrobial efficacy of chlorinated esters against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that carbonic acid derivatives could be effective as antimicrobial agents .
    • Cytotoxic Effects : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that chlorinated carbonic acids can induce apoptosis through mitochondrial pathways. The findings suggest a dose-dependent relationship between compound concentration and cytotoxicity .
    • Environmental Impact : Research into the environmental degradation of chlorinated compounds highlights the persistence of such esters in ecosystems, raising concerns about bioaccumulation and toxicity to aquatic life .

    Table 2: Summary of Biological Studies

    Study FocusFindingsReference
    Antimicrobial ActivitySignificant inhibition against bacteria
    Cytotoxicity in Cancer CellsInduction of apoptosis in HeLa and MCF-7
    Environmental PersistenceConcerns over bioaccumulation

    Safety and Toxicology

    Given the chemical structure of this compound, it is essential to consider its safety profile. Chlorinated compounds can pose risks, including:

    • Acute Toxicity : Potential harmful effects if ingested or inhaled.
    • Skin Sensitization : Risk of allergic reactions upon contact.

    Table 3: Safety Data Summary

    Hazard TypeDescription
    Acute ToxicityHarmful if swallowed
    Skin SensitizationMay cause allergic skin reactions

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